molecular formula C21H21N3O6S B2591806 N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1251559-72-4

N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2591806
CAS No.: 1251559-72-4
M. Wt: 443.47
InChI Key: OQVRWEZZGYXZSH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic acetamide derivative featuring a dihydropyridazinone core substituted with a 4-methoxybenzenesulfonyl group at position 3 and an N-linked 4-ethoxyphenyl acetamide moiety. This compound’s structural complexity arises from its hybrid pharmacophore design, combining sulfonyl, ethoxy, and pyridazinyl groups, which may influence its physicochemical properties (e.g., solubility, polarity) and biological interactions .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-3-30-17-6-4-15(5-7-17)22-19(25)14-24-21(26)13-12-20(23-24)31(27,28)18-10-8-16(29-2)9-11-18/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVRWEZZGYXZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl iodide and a suitable catalyst.

    Synthesis of the Methoxybenzenesulfonyl Intermediate: The methoxybenzenesulfonyl group is synthesized via sulfonation of methoxybenzene followed by chlorosulfonation.

    Coupling Reaction: The ethoxyphenyl and methoxybenzenesulfonyl intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or methoxybenzenesulfonyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Sulfonyl vs. Naphthyl Substitutions

The target compound’s 4-methoxybenzenesulfonyl group confers polarity and hydrogen-bonding capacity, contrasting with the naphthyl group in , which prioritizes hydrophobic interactions. Sulfonyl groups are often associated with improved metabolic stability and target binding specificity compared to aromatic hydrocarbons .

Heterocyclic Core Variations

  • Dihydropyridazinone (Target): The pyridazinyl core with a ketone at position 6 may facilitate resonance stabilization, enhancing electronic delocalization.

N-Linked Substituents

The 4-ethoxyphenyl group in the target compound balances lipophilicity and solubility, whereas the cyclohexenyl-ethyl group in introduces steric hindrance, possibly limiting membrane permeability.

Implications for Drug Design

The target compound’s unique combination of sulfonyl, ethoxy, and dihydropyridazinone motifs positions it as a promising candidate for further optimization. Key considerations include:

  • Bioavailability : The ethoxy group may enhance oral absorption compared to bulkier analogs (e.g., ).
  • Target Selectivity : Sulfonyl groups could confer specificity toward sulfotransferases or sulfonylurea receptors.

Biological Activity

N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

PropertyValue
Molecular FormulaC19_{19}H21_{21}N3_{3}O5_{5}S
Molecular Weight417.4 g/mol
CAS Number1040633-61-1

The structure includes a pyridazinone ring and a methoxybenzenesulfonyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of benzoxazepine have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) . The mechanism often involves the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key inflammatory cytokines involved in tumor progression.

Anti-inflammatory Activity

The compound's anti-inflammatory potential is also noteworthy. Research indicates that similar compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain . A study reported that certain derivatives exhibited up to 47.1% COX-2 inhibition at a concentration of 20 μM, suggesting that this compound may possess comparable activity .

Antimicrobial Activity

While primarily focused on anticancer and anti-inflammatory properties, some derivatives have demonstrated limited antimicrobial activity against specific bacterial strains. The effectiveness varies significantly depending on the structural modifications of the compounds .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activities associated with pain and inflammation.
  • Cytokine Regulation : By affecting cytokine release, it may alter the tumor microenvironment favorably for therapeutic outcomes.

Study on Cytotoxicity

In a recent study, synthesized derivatives were tested for their cytotoxic effects on solid tumor cell lines. The results indicated varying degrees of cytotoxicity correlated with the chemical structure modifications .

COX-2 Inhibition Assessment

Another study focused on assessing the COX-2 inhibitory activity of related compounds. The findings revealed significant inhibition at specific concentrations, supporting the potential use of these compounds in treating inflammatory conditions .

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